N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide
Description
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H16N2O3/c1-15(2)10(11-5-3-7-17-11)9-14-13(16)12-6-4-8-18-12/h3-8,10H,9H2,1-2H3,(H,14,16) |
InChI Key |
FRVHAQLMYDXMJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CO1)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Dimethylamino)-2-(furan-2-yl)ethan-1-amine
The primary amine intermediate is prepared via reductive amination of furan-2-carbaldehyde with dimethylamine using sodium cyanoborohydride in methanol. The reaction achieves 70–85% yield under mild acidic conditions (pH 4–5).
Amide Bond Formation
The amine intermediate is coupled with furan-2-carbonyl chloride in dichloromethane using Hunig’s base (N,N-diisopropylethylamine) as a proton scavenger. This method affords the final product in 65–78% yield after aqueous workup.
Optimization Insights:
-
Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enhances yields to 82–90% by activating the carboxylic acid in situ.
-
Solvent Choice: DMF improves solubility but complicates purification; THF is preferred for larger scales.
Reductive Amination of Keto-Furan Precursors
A patent-derived method involves reductive amination of 2-(furan-2-yl)-2-oxoethylfuran-2-carboxylate with dimethylamine. Using sodium triacetoxyborohydride in 1,2-dichloroethane at 0–5°C, the reaction achieves 60–70% yield. The ketone precursor is synthesized via Friedel-Crafts acylation of furan with chloroacetyl chloride, followed by hydrolysis.
Critical Considerations:
-
Reducing Agent: NaBH(OAc)3 outperforms NaBH4 in minimizing side reactions.
-
Byproducts: Over-reduction to secondary amines occurs above 10°C, necessitating strict temperature control.
Solid-Phase Synthesis for High-Throughput Production
Solid-supported synthesis on Wang resin enables scalable production. Furan-2-carboxylic acid is loaded onto the resin via ester linkage, followed by sequential reactions with bromoacetyl bromide and dimethylamine. Cleavage with trifluoroacetic acid yields the target compound with >95% purity, ideal for pharmaceutical screening.
Advantages:
-
Purity: Minimal purification required due to resin-bound byproducts.
-
Throughput: Parallel synthesis of 50–100 analogs achievable in a single batch.
Biocatalytic Approaches
Emerging enzymatic methods use lipases (e.g., Candida antarctica Lipase B) to catalyze amide bond formation in non-aqueous media. Furan-2-carboxylic acid and 2-(dimethylamino)-2-(furan-2-yl)ethan-1-amine react in tert-butanol at 40°C, achieving 55–65% yield. While greener, this method currently lags in efficiency compared to chemical synthesis.
Comparative Analysis of Preparation Methods
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Ugi Reaction | 46–89% | One-pot synthesis, modularity | Sensitivity to steric hindrance |
| Stepwise Condensation | 65–90% | High purity, scalable | Multi-step, costly reagents |
| Reductive Amination | 60–70% | Mild conditions, patent-protected | Byproduct formation |
| Solid-Phase Synthesis | 70–85% | High-throughput, minimal purification | Specialized equipment required |
| Biocatalytic | 55–65% | Eco-friendly, enantioselective | Lower yields, limited scalability |
Chemical Reactions Analysis
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride (LiAlH4), resulting in the corresponding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide has demonstrated notable biological activities, particularly in the following areas:
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation.
Case Study: Anticancer Activity Evaluation
A study evaluated the compound's effects on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231):
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via mitochondrial pathways |
| MDA-MB-231 | 30 | Cell cycle arrest at S-phase |
The mechanism involves modulation of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis in cancer cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Its effectiveness has been assessed through minimum inhibitory concentration (MIC) studies.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |
| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |
| Pseudomonas aeruginosa | 0.75 µg/mL | 1.5 µg/mL |
These results indicate that this compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and disrupting key biological pathways. For example, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR), leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
N-(2-Nitrophenyl)Furan-2-carboxamide ()
- Structure: Features a nitro group (-NO₂) on the phenyl ring instead of the dimethylaminoethyl group.
- Key Findings: The nitro group introduces strong electron-withdrawing effects, reducing planarity in the carboxamide moiety compared to other analogs. Intramolecular interactions (N1⋯O3: 2.615 Å) distort the central C4-C5(O2)-N1-C6 fragment, leading to a dihedral angle of 9.71° between the phenyl and furan rings . Crystal Packing: Forms helical chains via weak C2-H2⋯O2 interactions, contrasting with the dimethylamino analog, which likely exhibits different intermolecular interactions due to its basic amine group .
N-[2-(Hydroxymethyl)Phenyl]Furan-2-carboxamide ()
- Structure : Contains a hydroxymethyl (-CH₂OH) substituent on the phenyl ring.
- No evidence of intramolecular hydrogen bonding with the furan ring, unlike the nitro-substituted analog .
Ranitidine-Related Compounds ()
- Example: N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (Ranitidine impurity B).
- Comparison: Both compounds share a dimethylamino-furan motif but differ in the presence of a sulphanyl-ethyl-nitroacetamide chain in ranitidine analogs. Ranitidine derivatives are known for H₂-antagonist activity, suggesting that structural modifications in the target compound could alter receptor binding or metabolic stability .
Physicochemical Properties
Notes:
- The dimethylamino group in the target compound likely increases basicity (pKa ~8–10) compared to nitro (pKa ~1–3) or hydroxymethyl (neutral) analogs, affecting solubility and bioavailability.
- Steric hindrance from the dimethylaminoethyl group may reduce crystallinity compared to nitro or hydroxymethyl derivatives .
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a furan ring and a dimethylamino group, which are critical for its biological interactions. The compound's molecular formula is , and it has a molecular weight of approximately 218.25 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : It could interact with receptors influencing neurotransmission or immune responses.
Table 1: Potential Molecular Targets
| Target Type | Specific Targets | Mechanism of Action |
|---|---|---|
| Enzymes | Various kinases | Inhibition of enzymatic activity |
| Receptors | G-protein coupled receptors | Modulation of receptor activity |
| Transport Proteins | Monoamine transporters | Inhibition of neurotransmitter uptake |
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives have shown activity against SARS-CoV-2 by inhibiting the main protease (M pro) with IC50 values in the low micromolar range. This suggests that similar compounds may exhibit antiviral properties through structural analogs .
Antitumor Activity
Research has indicated that compounds with furan moieties can exhibit antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, derivatives have been tested in vitro against various cancer cell lines, demonstrating significant cytotoxic effects .
Neuroprotective Effects
The dimethylamino group suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems. Studies have shown that related compounds can enhance synaptic plasticity and provide neuroprotection against excitotoxicity .
Case Study 1: Antiviral Activity Against SARS-CoV-2
In a recent study, several furan-based compounds were screened for their ability to inhibit SARS-CoV-2 M pro. Compounds similar to this compound exhibited promising IC50 values, suggesting their potential as therapeutic agents against COVID-19 .
Case Study 2: Antitumor Efficacy
A series of furan-containing compounds were evaluated for their cytotoxicity against human cancer cell lines. Results indicated that certain derivatives led to significant reductions in cell viability, highlighting their potential as anticancer agents .
Table 2: Summary of Biological Activities
Q & A
Q. What regulatory guidelines must be followed when handling this compound in preclinical studies?
- Methodological Answer :
- In vitro compliance : Adhere to OECD/ISO standards for cytotoxicity testing (e.g., ISO 10993-5) .
- Safety protocols : Use fume hoods and PPE for handling dimethylamino-containing compounds due to potential neurotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
